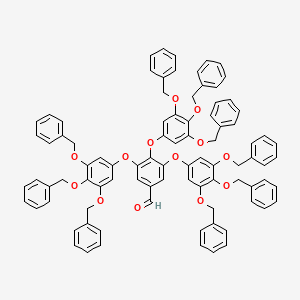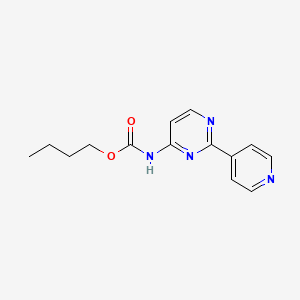
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a butyl group attached to a pyridinyl-pyrimidinyl moiety through a carbamate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate typically involves the reaction of pyridin-4-ylpyrimidin-4-ylamine with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate linkage. The general reaction scheme is as follows:
Reactants: Pyridin-4-ylpyrimidin-4-ylamine and butyl chloroformate.
Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature.
Procedure: The amine is dissolved in the solvent, and the base is added. Butyl chloroformate is then added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours until completion.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
化学反応の分析
Types of Reactions
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrimidinyl rings, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways and targets depend on the specific biological context and require further investigation.
類似化合物との比較
Similar Compounds
Pyridinyl-pyrimidinyl derivatives: Compounds with similar pyridinyl and pyrimidinyl moieties but different substituents.
Carbamates: Other carbamate compounds with different alkyl or aryl groups.
Uniqueness
Butyl (2-(pyridin-4-yl)pyrimidin-4-yl)carbamate is unique due to its specific combination of a butyl group with a pyridinyl-pyrimidinyl core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
61310-44-9 |
|---|---|
分子式 |
C14H16N4O2 |
分子量 |
272.30 g/mol |
IUPAC名 |
butyl N-(2-pyridin-4-ylpyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C14H16N4O2/c1-2-3-10-20-14(19)18-12-6-9-16-13(17-12)11-4-7-15-8-5-11/h4-9H,2-3,10H2,1H3,(H,16,17,18,19) |
InChIキー |
VFMNIYGZWOAILQ-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
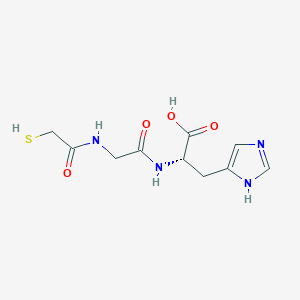

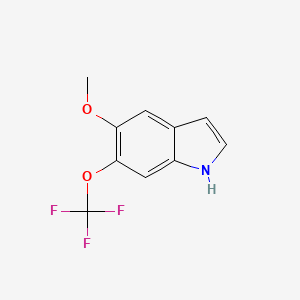



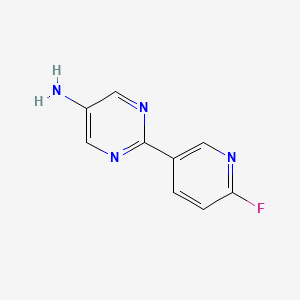
![4-[2,5-diphenyl-4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B12931173.png)
![N-[(4-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12931174.png)

![N-[3-Methyl-5-(methylsulfanyl)-1,2,4-triazin-6-yl]acetamide](/img/structure/B12931183.png)
